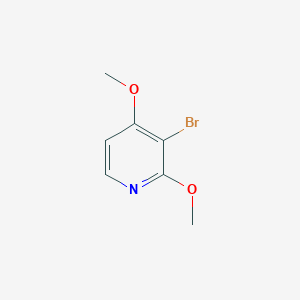

3-Bromo-2,4-dimethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPDFYKTAZWYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541826 | |

| Record name | 3-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96246-00-3 | |

| Record name | 3-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 3-Bromo-2,4-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a robust and scientifically plausible two-step pathway. The protocol is based on established chemical principles and analogous reactions reported for structurally similar compounds.

The proposed synthesis commences with the preparation of the key intermediate, 2,4-dimethoxypyridine, from a commercially available precursor. This is followed by a regioselective electrophilic bromination to yield the target compound. This guide offers detailed experimental procedures, a summary of expected quantitative data, and visualizations of the chemical workflows to aid in the successful execution of this synthesis.

Experimental Protocols

The synthesis of this compound is proposed as a two-step process:

-

Step 1: Synthesis of 2,4-Dimethoxypyridine from 2,4-Dichloropyridine. This step involves a nucleophilic aromatic substitution reaction where the chlorine atoms on the pyridine ring are displaced by methoxy groups.

-

Step 2: Bromination of 2,4-Dimethoxypyridine. This step utilizes an electrophilic aromatic substitution reaction with N-Bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the pyridine ring.

Step 1: Synthesis of 2,4-Dimethoxypyridine

This procedure details the synthesis of the precursor, 2,4-dimethoxypyridine, via the reaction of 2,4-dichloropyridine with sodium methoxide.

Materials and Reagents:

-

2,4-Dichloropyridine

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol (a sufficient volume to dissolve the sodium methoxide formed).

-

Stir the mixture until all the sodium has reacted to form sodium methoxide.

-

Add anhydrous toluene to the solution.

-

To this solution, add 2,4-dichloropyridine (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 2,4-dimethoxypyridine as a colorless liquid.

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of 2,4-dimethoxypyridine using N-Bromosuccinimide (NBS). The electron-donating methoxy groups at positions 2 and 4 activate the pyridine ring and direct the bromination primarily to the 3-position.

Materials and Reagents:

-

2,4-Dimethoxypyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxypyridine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound.

Data Presentation

The following tables summarize the key reactants, reagents, and expected outcomes for the proposed synthesis. The quantitative data is estimated based on typical yields for analogous reactions found in the chemical literature.

Table 1: Reactants and Reagents for the Synthesis of 2,4-Dimethoxypyridine

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 1.0 |

| Sodium | Na | 22.99 | 2.2 |

| Methanol | CH₄O | 32.04 | Solvent |

| Toluene | C₇H₈ | 92.14 | Solvent |

Table 2: Expected Product and Yield for the Synthesis of 2,4-Dimethoxypyridine

| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Estimated Yield |

| 2,4-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | Colorless Liquid | 75-85% |

Table 3: Reactants and Reagents for the Synthesis of this compound

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 2,4-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Table 4: Expected Product and Yield for the Synthesis of this compound

| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Estimated Yield |

| This compound | C₇H₈BrNO₂ | 218.05 | Solid/Oil | 60-75% |

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways.

Caption: Synthetic scheme for the preparation of 2,4-dimethoxypyridine.

Spectroscopic Profile of 3-Bromo-2,4-dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-2,4-dimethoxypyridine. Due to the limited availability of direct experimental data for this specific compound in public databases as of the date of this publication, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral data of related substituted pyridines and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | H-6 |

| ~6.6 - 6.8 | d | 1H | H-5 |

| ~4.0 - 4.1 | s | 3H | OCH₃ (C-4) |

| ~3.9 - 4.0 | s | 3H | OCH₃ (C-2) |

Note: Chemical shifts are estimations. The downfield shift of H-6 is expected due to the deshielding effect of the adjacent nitrogen atom. The coupling constant (J) between H-5 and H-6 is anticipated to be in the range of 5-6 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162 - 164 | C-4 |

| ~158 - 160 | C-2 |

| ~150 - 152 | C-6 |

| ~105 - 107 | C-5 |

| ~98 - 100 | C-3 |

| ~56 - 57 | OCH₃ (C-4) |

| ~54 - 55 | OCH₃ (C-2) |

Note: The chemical shifts for the carbon atoms are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the bromine atom. The assignments are based on typical values for substituted pyridines.[1][2]

Table 3: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak-Medium | C-H Aromatic Stretch |

| ~2950 - 2850 | Medium | C-H Aliphatic Stretch (OCH₃) |

| ~1600 - 1580 | Strong | C=C/C=N Aromatic Ring Stretch |

| ~1480 - 1450 | Strong | C=C/C=N Aromatic Ring Stretch |

| ~1270 - 1250 | Strong | Aryl-O Asymmetric Stretch |

| ~1050 - 1020 | Strong | Aryl-O Symmetric Stretch |

| ~600 - 500 | Medium-Strong | C-Br Stretch |

Note: The infrared spectrum of substituted pyridines can be complex. The predicted bands are based on characteristic absorption frequencies for the functional groups present in the molecule.[3][4][5][6]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 217/219 | Molecular ion peak [M]⁺• (Characteristic isotopic pattern for Bromine) |

| 202/204 | [M - CH₃]⁺ |

| 188/190 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 174/176 | [M - CH₃CO]⁺ |

| 138 | [M - Br]⁺ |

Note: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation.[7][8][9][10][11] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[12][13] The fragmentation pattern will provide valuable structural information.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[14]

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to approximately 12-16 ppm.

-

Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.[15]

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

2.1.3 ¹³C NMR Spectroscopy Acquisition

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard proton-decoupled pulse sequence.[16][17][18][19]

-

Set the spectral width to approximately 0-220 ppm.[16]

-

The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Employ a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Thin Solid Film Method)

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[20][21]

-

Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).[20][21]

-

Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[20][21]

2.2.2 Data Acquisition

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate.

-

Acquire 16-32 scans to improve the signal-to-noise ratio.

Alternative methods for solid samples include the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.[22][23][24]

Mass Spectrometry (MS)

2.3.1 Sample Introduction

-

For a volatile and thermally stable compound, direct insertion or gas chromatography (GC-MS) can be used.[11]

-

Dissolve a small amount of the sample in a suitable volatile solvent if using GC-MS.

2.3.2 Data Acquisition (Electron Ionization - EI)

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9][10][11]

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound like this compound.[25][26][27][28][29]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. benchchem.com [benchchem.com]

- 15. sites.bu.edu [sites.bu.edu]

- 16. benchchem.com [benchchem.com]

- 17. sc.edu [sc.edu]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. epfl.ch [epfl.ch]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. eng.uc.edu [eng.uc.edu]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. biotage.com [biotage.com]

- 26. youtube.com [youtube.com]

- 27. Speeding up the organic chemistry workflow: from concept to compound [connect.discoveracs.org]

- 28. advion.com [advion.com]

- 29. Managing the Workflow of a High-Throughput Organic Synthesis Laboratory: A Marriage of Automation and Information Management Technologies (1999) | Burton A. Goodman | 4 Citations [scispace.com]

3-Bromo-2,4-dimethoxypyridine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 3-Bromo-2,4-dimethoxypyridine, including its molecular structure, nomenclature, physicochemical properties, and its role in synthetic chemistry. This pyridine derivative is a valuable building block for creating more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]

Molecular Structure and Nomenclature

The fundamental structure of this compound consists of a six-membered pyridine ring, which is an aromatic heterocycle containing one nitrogen atom.[1] This core is substituted with a bromine atom at the 3-position and two methoxy groups (-OCH₃) at the 2- and 4-positions.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 218.05 g/mol | [2] |

| Exact Mass | 216.97384 Da | [2] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 31.4 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, which allow for the strategic construction of complex molecular architectures.

-

Pharmaceutical Industry: It is used as an intermediate in the synthesis of novel pharmaceutical compounds. The pyridine core is a common scaffold in many bioactive molecules, and the bromo and methoxy groups offer handles for further functionalization to develop new drugs.[1]

-

Agrochemical Industry: In the agrochemical sector, this compound is employed in the production of pesticides and herbicides.[1]

-

Organic Chemistry Research: It serves as a valuable building block for synthesizing a variety of heterocyclic compounds and as a model for studying reactions involving substituted pyridines.[1]

The bromine atom at the 3-position is particularly significant as it provides a reactive site for nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[5][6] These reactions are fundamental for creating carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex target molecules from simpler precursors.

Experimental Protocols: General Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis would likely follow established methodologies for the functionalization of pyridine rings. The synthesis of structurally similar compounds, such as other brominated methoxypyridines, often involves one of the following key strategies.

Workflow: General Synthetic Approaches for Substituted Pyridines

Caption: General workflow for the synthesis and application of brominated methoxypyridines.

-

Bromination of a Dimethoxypyridine Precursor: A common approach would involve the direct bromination of 2,4-dimethoxypyridine using an electrophilic brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The regioselectivity of this reaction would be crucial in obtaining the desired 3-bromo isomer.

-

Methoxylation of a Brominated Precursor: An alternative route could start from a dihydroxypyridine or a dibromopyridine. For instance, a synthesis starting from 3,5-dibromopyridine involves a nucleophilic substitution reaction where one of the bromine atoms is replaced by a methoxy group using sodium methoxide.[7] A similar principle could be applied, followed by further functionalization to achieve the 2,4-dimethoxy substitution pattern.

These generalized protocols highlight the fundamental transformations required. Researchers developing a specific synthesis for this compound would need to optimize reaction conditions such as solvent, temperature, and catalyst to achieve high yield and purity.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H8BrNO2 | CID 13479764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. rndmate.com [rndmate.com]

- 5. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

Unveiling the Genesis of a Versatile Building Block: The Discovery and History of 3-Bromo-2,4-dimethoxypyridine

A cornerstone in the synthesis of complex molecules for pharmaceuticals and agrochemicals, 3-Bromo-2,4-dimethoxypyridine, has a rich history rooted in the mid-20th century exploration of pyridine chemistry. Its discovery was not a singular event but rather a progression of research into the reactivity and functionalization of the pyridine ring, a critical scaffold in organic chemistry.

While the exact date of the first synthesis of this compound is not definitively documented in a standalone publication, a comprehensive review of the chemical literature points to the pioneering work of G. T. Newbold and F. S. Spring in the late 1940s as the foundational research leading to its creation. Their systematic investigation into the chemistry of hydroxypyridines, published in the Journal of the Chemical Society, laid the groundwork for the synthesis of a variety of substituted pyridines, including the title compound.

The likely first synthesis of this compound was achieved through the methylation of its precursor, 3-bromo-2,4-dihydroxypyridine. This precursor was a focal point of Newbold and Spring's research, and its subsequent derivatization would have been a logical step in their exploration of pyridine chemistry. Although their 1949 publication explicitly details the synthesis of the diethoxy analogue, the parallel synthesis of the dimethoxy compound is strongly implied and follows the same well-established chemical principles.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 96246-00-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Not explicitly stated in early literature | |

| Melting Point | Not explicitly stated in early literature | |

| Boiling Point | Not explicitly stated in early literature |

The Foundational Synthetic Pathway

The discovery of this compound is intrinsically linked to the synthesis and subsequent functionalization of 2,4-dihydroxypyridine derivatives. The logical synthetic pathway, based on the work of Newbold and Spring, involves a two-step process: the bromination of 2,4-dihydroxypyridine followed by methylation.

Caption: The historical synthetic pathway to this compound.

Experimental Protocols: A Historical Perspective

The following experimental protocols are based on the methodologies described by Newbold and Spring and represent the likely procedures for the initial synthesis of this compound and its key precursor.

Synthesis of 3-Bromo-2,4-dihydroxypyridine

This foundational step involves the direct bromination of 2,4-dihydroxypyridine.

Materials:

-

2,4-Dihydroxypyridine

-

Bromine

-

Suitable solvent (e.g., glacial acetic acid)

Procedure:

-

A solution of 2,4-dihydroxypyridine in a suitable solvent is prepared in a reaction vessel.

-

To this solution, a stoichiometric amount of bromine is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 3-bromo-2,4-dihydroxypyridine, is collected by filtration.

-

The crude product is then washed with a suitable solvent and dried.

Synthesis of this compound

The final step involves the methylation of the dihydroxy intermediate.

Materials:

-

3-Bromo-2,4-dihydroxypyridine

-

A methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

A base (e.g., sodium hydroxide or potassium carbonate)

-

A suitable solvent (e.g., ethanol or acetone)

Procedure:

-

3-Bromo-2,4-dihydroxypyridine is dissolved in a suitable solvent containing a base to form the corresponding disodium or dipotassium salt.

-

The methylating agent is then added to the solution, and the mixture is heated under reflux with stirring.

-

The progress of the reaction is monitored, and upon completion, the solvent is removed under reduced pressure.

-

The residue is then treated with water and extracted with an organic solvent (e.g., diethyl ether or chloroform).

-

The organic extract is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield crude this compound.

-

Further purification can be achieved by recrystallization or distillation.

The Evolving Role in Modern Chemistry

Since its initial, likely unheralded, synthesis, this compound has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and two electron-donating methoxy groups, makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular architectures found in numerous pharmaceuticals and agrochemicals.

The historical development of this compound underscores the importance of fundamental research in heterocyclic chemistry. The systematic and meticulous work of early pioneers like Newbold and Spring provided the chemical community with a vast toolbox of substituted pyridines, the full potential of which continues to be explored and realized in modern drug discovery and materials science.

Caption: The logical progression from fundamental research to modern applications.

References

Reactivity Profile of 3-Bromo-2,4-dimethoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethoxypyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the bromine atom and two methoxy groups on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 96246-00-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

An alternative approach involves the synthesis from a pre-brominated precursor. For instance, the synthesis of 3-bromo-5-methoxypyridine has been achieved by the reaction of 3,5-dibromopyridine with sodium methoxide.[3] A similar strategy could potentially be employed for the synthesis of this compound, starting from a suitably substituted dibromopyridine.

A plausible synthetic workflow for the preparation of this compound is outlined below.

Caption: Plausible synthetic route to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the bromine atom at the 3-position, which serves as a versatile handle for various chemical transformations. The methoxy groups at the 2- and 4-positions influence the electronic properties of the pyridine ring, affecting its reactivity in different reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. While specific examples with this compound are not detailed in the provided search results, general conditions for the Suzuki-Miyaura coupling of bromopyridines are well-established.[4][5] These reactions typically employ a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv) in a solvent mixture such as toluene/water or dioxane/water is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard techniques.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |

Table based on general conditions for Suzuki-Miyaura coupling of bromopyridines.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.[1][6] This reaction is crucial for the synthesis of various nitrogen-containing compounds. General protocols for the Buchwald-Hartwig amination of bromopyridines have been reported.[7][8]

General Experimental Protocol for Buchwald-Hartwig Amination:

In an inert atmosphere, this compound (1.0 equiv), an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is heated until the starting material is consumed. The product is then isolated and purified.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOt-Bu | 1,4-Dioxane | 100 | 24 | Good |

Table based on general conditions for Buchwald-Hartwig amination of bromopyridines.[7][8]

Caption: General experimental workflow for Buchwald-Hartwig amination.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[3][9]

General Experimental Protocol for Sonogashira Coupling:

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, i-Pr₂NH) are added. The reaction is typically stirred at room temperature or with heating until completion.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |

Table based on conditions for Sonogashira coupling of 2-amino-3-bromopyridines.[10][11]

Caption: Key components of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[12][13] The bromine atom at the 3-position is generally less reactive towards SNAr compared to halogens at the 2- or 4-positions. However, under forcing conditions or with highly activated substrates, substitution at the 3-position may occur. The presence of two electron-donating methoxy groups at the 2- and 4-positions might decrease the reactivity of the ring towards nucleophilic attack.

General Considerations for Nucleophilic Aromatic Substitution:

The reaction of this compound with a nucleophile (e.g., sodium methoxide) would likely require elevated temperatures and a polar aprotic solvent like DMF or DMSO. The regioselectivity of the reaction would be an important consideration.

Lithiation and Halogen-Metal Exchange

The bromine atom of this compound can undergo halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This generates a highly reactive pyridyllithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position.

General Experimental Protocol for Lithiation and Electrophilic Quench:

To a solution of this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise under an inert atmosphere. After stirring for a short period to ensure complete halogen-metal exchange, the desired electrophile is added. The reaction is then quenched and worked up to afford the 3-substituted product.

Caption: General scheme for lithiation and electrophilic quench.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily centered around the bromine atom at the 3-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and can be converted to a nucleophilic organolithium species. The methoxy groups at the 2- and 4-positions modulate the electronic properties of the pyridine ring, influencing its reactivity in different transformations. This guide provides a foundational understanding of the reactivity profile of this compound, offering researchers and drug development professionals a starting point for its application in the synthesis of complex target molecules. Further investigation into specific reaction conditions and substrate scopes will undoubtedly continue to expand the utility of this important synthetic intermediate.

References

- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 11. scirp.org [scirp.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

Unlocking Potential: A Technical Guide to the Research Applications of 3-Bromo-2,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethoxypyridine is a halogenated and methoxy-substituted pyridine derivative that holds significant promise as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom and two electron-donating methoxy groups on the pyridine ring, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, reactivity in key chemical transformations, and its prospective role in the development of novel therapeutic agents. The strategic placement of its functional groups allows for regioselective modifications, a crucial aspect in the rational design of drug candidates and other functional molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties influence its reactivity, solubility, and handling.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 218.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 96246-00-3 | PubChem[1] |

| Canonical SMILES | COC1=CC=NC(C1=C(Br)O2)=C2 | PubChem[1] |

| InChI Key | MQPDFYKTAZWYQL-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Bromination of a Dimethoxypyridine (Hypothetical)

This protocol is a generalized procedure based on common bromination reactions of activated pyridine rings and would require optimization for the specific synthesis of this compound.

Materials:

-

2,4-dimethoxypyridine (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 2,4-dimethoxypyridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Key Research Applications: A Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a handle for the introduction of various substituents, enabling the construction of diverse molecular libraries for drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to synthesize substituted 2,4-dimethoxypyridines. These products can serve as scaffolds for various biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-bromo-2,4-dimethoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of 3-aryl and 3-heteroaryl-2,4-dimethoxypyridines, which are key intermediates in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. The reaction of this compound with various organoboron reagents, such as boronic acids and boronate esters, in the presence of a palladium catalyst and a base, offers a direct and efficient route to introduce diverse functionalities at the 3-position of the pyridine ring. The electron-rich nature of the 2,4-dimethoxypyridine ring system can influence its reactivity in cross-coupling reactions, making the selection of appropriate reaction conditions crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki coupling of this compound with a range of aryl- and heteroarylboronic acids, highlighting the impact of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 12 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene | 110 | 18 | 85 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14 | 90 |

Table 2: Suzuki Coupling of this compound with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 12 | 89 |

| 2 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 85 |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 78 |

| 4 | Pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 95 | 14 | 82 |

| 5 | Indole-5-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | THF | 80 | 20 | 75 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols can be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

-

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroarylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene, Ethanol (EtOH), and Water (H₂O) in a 2:1:1 ratio

-

Round-bottom flask or microwave vial

-

Condenser and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To a dry round-bottom flask, add this compound, the corresponding boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.

-

Heat the reaction mixture to 100 °C under a continuous flow of inert gas and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Protocol 2: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂

-

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroarylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5-3.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

Schlenk tube or microwave vial

-

Condenser and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk tube, combine this compound, the boronic acid, the chosen base, and Pd(dppf)Cl₂.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to the specified temperature (90-110 °C) and stir.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-18 hours).

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

-

The residue can be purified by silica gel chromatography to afford the desired product.

-

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-2,4-dimethoxypyridine

Introduction

3-Bromo-2,4-dimethoxypyridine is a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds. Its structure features a bromine atom at the 3-position, which serves as a key handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two electron-donating methoxy groups at the 2- and 4-positions modulates the electronic properties of the pyridine ring, influencing its reactivity in synthetic transformations. These features make it a valuable precursor in the development of novel molecular entities for pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][2] For this compound, this reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, yielding substituted 2,4-dimethoxypyridines which are precursors to more complex heterocyclic systems.[3]

Application Notes

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Buchwald ligands, such as SPhos, are often effective for challenging substrates.[1] The reaction is typically robust and tolerates a variety of functional groups on the boronic acid partner. The electron-rich nature of the this compound substrate may influence optimal reaction conditions.[1]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[1] |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1][3] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Effective for challenging substrates.[1][3] |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Broad substrate scope.[1] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.[1][3]

-

Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%).[1][4]

-

Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas such as Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.[2]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]

Sonogashira Coupling Reactions

The Sonogashira coupling is a copper-palladium co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is highly valuable for installing alkynyl moieties onto the pyridine core of this compound, creating key intermediates for the synthesis of various fused heterocycles and biologically active molecules.

Application Notes

The reaction is typically carried out under mild conditions, often at room temperature.[5] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent or co-solvent.[5][7] The reactivity of the halide follows the trend I > OTf > Br > Cl.[5] While generally robust, some bulky substrates may require elevated temperatures, which can sometimes lead to side reactions.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

| Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | Room Temp. | 3 | up to 89 | General and efficient conditions.[5] |

| Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Triethylamine | Triethylamine | Reflux | 1 | 59 - 93 | Higher temperature for less reactive substrates.[7] |

| Pd(PhCN)₂Cl₂ (2) | - (Copper-free) | Cs₂CO₃ (2) | NMP | 80 | 12 | Good | Copper-free conditions can be advantageous. |

| Pd₂(dba)₃ (1) | CuI (2) | PPh₃ (4), Bu₄NI (1), K₂CO₃ (2) | Dioxane | 100 | 24 | Moderate to Good | For challenging or sterically hindered partners. |

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure and may require optimization.[5]

-

Reaction Setup: To a solution of this compound (1.0 equiv, 0.81 mmol) in anhydrous THF (5 mL) in a flame-dried flask under Argon, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), copper(I) iodide (CuI, 0.025 equiv), the amine base (e.g., diisopropylamine, 7.0 equiv), and finally the terminal alkyne (1.1 equiv).[5]

-

Reaction: Stir the reaction mixture at room temperature for 3 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[5]

-

Work-up: Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad thoroughly with additional Et₂O.[5]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.[5]

Synthesis of Fused Heterocycles: Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocyclic compounds with significant biological activity, often acting as kinase inhibitors or antifolates.[8][9] this compound can serve as a scaffold to construct these systems, typically by first installing an amine or other reactive group at the 3-position via a cross-coupling reaction, followed by a cyclization step to form the fused pyrimidine ring.

Application Notes

The synthesis of pyridopyrimidines can be approached in several ways.[10] One common strategy involves the amination of the bromopyridine followed by reaction with a C1 synthon (like formic acid or a formamide equivalent) or a three-atom component to build the pyrimidine ring. The specific substituents on the pyrimidine precursor will dictate the required cyclization conditions.

Experimental Protocol: Hypothetical Synthesis via Amination and Cyclization

This is a representative, multi-step protocol. Each step would require specific optimization.

-

Step 1: Buchwald-Hartwig Amination:

-

Follow a protocol similar to those for C-N coupling. In a glovebox, charge an oven-dried vial with a palladium pre-catalyst (e.g., RuPhos-precatalyst, 2-4 mol%), the corresponding ligand, and a strong base (e.g., LiHMDS, 2.0 equiv).[11]

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv) as a solution in an anhydrous solvent like THF.

-

Stir the reaction at a suitable temperature (room temperature to 65 °C) until completion.[11]

-

Work up by quenching with aqueous NH₄Cl, extracting with an organic solvent, and purifying by chromatography to yield the 3-amino-2,4-dimethoxypyridine intermediate.[3]

-

-

Step 2: Pyrimidine Ring Formation:

-

Dissolve the 3-aminopyridine intermediate from Step 1 in a suitable solvent.

-

For a simple cyclization, the intermediate could be an ortho-amino-nitrile, which can be cyclized with formic acid or formamide to build the pyrimidine ring.[12]

-

Alternatively, reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or isothiocyanates can provide precursors for cyclization to form the pyridopyrimidine core.[12]

-

Heat the reaction mixture as required and monitor for the formation of the fused heterocyclic product.

-

Upon completion, cool the reaction, and isolate the crude product by precipitation or extraction. Purify by recrystallization or column chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. kbfi.ee [kbfi.ee]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. jocpr.com [jocpr.com]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-2,4-dimethoxypyridine as a Versatile Building Block for Agrochemical Discovery

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-Bromo-2,4-dimethoxypyridine is a functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals. While specific commercialized agrochemicals directly derived from this precursor are not extensively documented in publicly available literature, its structural features—a reactive bromine atom and electron-donating methoxy groups on a pyridine scaffold—make it an attractive starting material for creating analogues of known classes of fungicides, herbicides, and insecticides. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with detailed, generalized experimental protocols for its utilization in key synthetic transformations.

Introduction to Pyridine Scaffolds in Agrochemicals

Pyridine-containing compounds represent a significant and diverse class of agrochemicals, valued for their broad spectrum of biological activities. The pyridine ring is a key component in numerous commercial herbicides, fungicides, and insecticides. Its presence can influence a molecule's potency, selectivity, metabolic stability, and systemic properties within the target plant or pest. The substitution pattern on the pyridine ring is crucial for fine-tuning the biological activity and physicochemical properties of the final product.

This compound offers a unique substitution pattern that can be exploited for the generation of new agrochemical candidates. The methoxy groups can influence the electronic properties of the pyridine ring and provide steric bulk, potentially leading to novel interactions with biological targets. The bromine at the 3-position is well-suited for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties.

Potential Applications in Agrochemical Synthesis

Based on the established chemistry of other brominated pyridine derivatives in agrochemical research, this compound can be envisioned as a key intermediate in the synthesis of several classes of agrochemicals.

Synthesis of Fungicides via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of agrochemical synthesis, it is frequently used to link heterocyclic rings, a common structural motif in many fungicides. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate novel compounds with potential fungicidal activity. For instance, coupling with pyrazole boronic acids could yield novel pyridyl-pyrazole structures, a class known for its potent fungicidal properties.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl/heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

-

Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine Ligand (e.g., Triphenylphosphine (PPh₃), SPhos)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

To the degassed mixture, add the palladium catalyst (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq).

-

Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative from related compounds):

| Parameter | Value |

| Typical Yield | 60-95% |

| Purity (post-chromatography) | >95% |

Note: Yields are illustrative and will vary depending on the specific boronic acid, catalyst, and reaction conditions used.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2,4-dimethoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,4-dimethoxypyridine scaffold in biologically active compounds. The following sections detail key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering tailored procedures for the synthesis of a diverse range of substituted 2,4-dimethoxypyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions

While specific examples for this compound are not extensively documented in readily available literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of related bromopyridine derivatives with various boronic acids. These conditions provide a strong starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

| 4 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | Variable |

Yields are based on analogous reactions with other bromopyridines and may vary for this compound.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][5] This method is effective for the synthesis of substituted alkenes.[6]

Data Presentation: Heck Reaction Conditions

Specific data for this compound is limited. The following table presents generalized conditions based on reactions with other aryl bromides.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 16 | Variable |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (1.5) | NMP | 120 | 24 | Variable |

| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (mw) | 0.5 | Variable |

Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction of aryl bromides.[7]

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.

-

Add anhydrous DMF, followed by the alkene and triethylamine.

-

Heat the mixture to 100 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

After completion (typically 16-24 hours), cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Diagram of the Heck Reaction Workflow

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[8][9]

Data Presentation: Sonogashira Coupling Conditions

The following table presents optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, which can be adapted for this compound.[10]

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 96 |

| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 94 |

| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 92 |

Experimental Protocol: Sonogashira Coupling

This protocol is based on a highly efficient procedure for the Sonogashira coupling of substituted bromopyridines.[10]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(CF₃COO)₂ (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a Schlenk tube under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI in anhydrous DMF. Stir for 30 minutes.

-

Add this compound, the terminal alkyne, and an excess of triethylamine.

-

Heat the reaction mixture to 100 °C for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is highly versatile for the synthesis of arylamines from aryl halides.[13][14]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following data for the amination of related bromopyridines can guide the optimization for this compound.[15]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOBuᵗ (1.4) | Dioxane | 100 | 1 | >95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | Variable |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | XPhos (2) | LiHMDS (1.5) | THF | 80 | 18 | Variable |

Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of bromopyridines.[13]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1 mol%)

-

RuPhos (2 mol%)

-

Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOBuᵗ.

-

Add this compound and the amine.

-

Add anhydrous dioxane.

-

Seal the tube and heat the mixture to 100 °C with stirring.

-

Monitor the reaction progress by LC-MS or GC-MS.

-

Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Diagram of the Buchwald-Hartwig Catalytic Cycle

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. scirp.org [scirp.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. atlanchimpharma.com [atlanchimpharma.com]

- 15. rsc.org [rsc.org]

Application Notes and Protocols for N-arylation with 3-Bromo-2,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of nitrogen-containing compounds is a fundamental transformation in modern organic synthesis, pivotal to the construction of a vast array of molecules with significant biological and material properties. The resulting N-aryl heterocycles and arylamines are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2,4-dimethoxypyridine is a valuable, electron-rich heteroaryl halide that can serve as a key building block for introducing a dimethoxypyridinyl moiety onto a nitrogen atom. This functional group can modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity.

This document provides detailed experimental protocols for the N-arylation of various nitrogen-containing nucleophiles (e.g., primary and secondary amines, indoles, pyrazoles) with this compound. Two of the most powerful and widely used methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented. Given the specific electronic and steric properties of this compound, optimization of the provided general conditions may be necessary to achieve optimal results for a specific substrate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its broad substrate scope and functional group tolerance.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.[3]

General Reaction Scheme

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Nitrogen-containing nucleophile (e.g., amine, indole, pyrazole) (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Addition of Reactants: Add this compound and the nitrogen-containing nucleophile to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-